molecular formula C8H11N3O2S B7927032 (S)-2-Amino-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide

(S)-2-Amino-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide

Cat. No.: B7927032
M. Wt: 213.26 g/mol
InChI Key: VCZWCMUKNFTHIA-YFKPBYRVSA-N
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Description

(S)-2-Amino-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide is a chiral chemical compound designed for advanced pharmaceutical and medicinal chemistry research. It features a propionamide core linked to a thiazole ring, a privileged scaffold in drug discovery known for its diverse biological activities . The specific stereochemistry of the (S)-configured amino group is a critical feature for enabling research into stereospecific interactions with biological targets. The 2-aminothiazole moiety is a fundamental structure in numerous bioactive molecules and has been identified as a key pharmacophore in the development of potential therapeutic agents . Research on analogous 2-aminothiazole derivatives has demonstrated their significant potential as regulators of phosphodiesterase type 5 (PDE5) and inhibitors of cyclooxygenase (COX-1/COX-2) enzymes, suggesting applications in investigating inflammatory pathways and related physiological processes . Furthermore, the 2-aminothiazole scaffold is recognized for its anticancer potential and is a core component in several clinically applied anticancer drugs, highlighting its value in oncology research . This compound is presented as a valuable building block for synthesizing more complex molecules or for direct biological screening in drug discovery campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2S)-2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-5(9)7(13)11-4-6(12)8-10-2-3-14-8/h2-3,5H,4,9H2,1H3,(H,11,13)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZWCMUKNFTHIA-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)C1=NC=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)C1=NC=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis Approach

The Hantzsch method is widely used for thiazole ring formation. For this compound, the synthesis involves:

  • Step 1 : Reaction of α-bromoacetamide derivatives with thioamide precursors.

  • Step 2 : Cyclization under basic conditions to form the thiazole core.

  • Step 3 : Resolution of the (S)-enantiomer via chiral chromatography or enzymatic methods.

Example Protocol (adapted from ):

  • Reagents :

    • α-Bromoacetamide (1.2 equiv)

    • Thioacetamide (1.0 equiv)

    • K₂CO₃ (2.5 equiv) in ethanol (reflux, 6 h)

  • Yield : 68–75% after cyclization .

  • Stereochemical Control : Chiral HPLC (Chiralpak AD-H column) achieves >99% enantiomeric excess (ee) .

Table 1: Optimization of Hantzsch Reaction Conditions

ParameterOptimal ConditionYield ImprovementReference
SolventEthanol+15% vs. THF
BaseK₂CO₃+20% vs. NaOH
TemperatureReflux (78°C)+12% vs. RT

Coupling Reactions with Protected Amino Acids

This method focuses on assembling the amide bond after thiazole formation:

  • Step 1 : Synthesis of 2-thiazol-2-yl-acetic acid via oxidation of 2-mercaptothiazole .

  • Step 2 : Activation of the carboxylic acid using EDCl/HOBt or HATU.

  • Step 3 : Coupling with (S)-2-aminopropionamide under inert conditions.

Example Protocol (adapted from ):

  • Reagents :

    • 2-Thiazol-2-yl-acetic acid (1.0 equiv)

    • (S)-2-aminopropionamide (1.1 equiv)

    • HATU (1.2 equiv), DIPEA (3.0 equiv) in DMF (0°C to RT, 12 h)

  • Yield : 82% after purification .

  • Purity : >98% (HPLC) .

Table 2: Coupling Reagent Efficiency Comparison

ReagentReaction Time (h)Yield (%)Byproduct Formation
EDCl/HOBt2465Moderate
HATU1282Low
DCC3658High

Catalytic Cross-Coupling Techniques

Palladium-catalyzed cross-coupling is employed for late-stage functionalization:

  • Step 1 : Suzuki-Miyaura coupling to introduce the thiazole moiety .

  • Step 2 : Buchwald-Hartwig amidation for enantioselective amide bond formation.

Example Protocol (adapted from ):

  • Catalyst : Pd(dppf)Cl₂ (0.05 equiv)

  • Ligand : XPhos (0.1 equiv)

  • Conditions : 1,4-dioxane/H₂O (4:1), 100°C, 12 h

  • Yield : 76% with 97% ee .

Table 3: Impact of Palladium Catalysts on Yield

CatalystLigandYield (%)ee (%)
Pd(OAc)₂BINAP5888
Pd(dppf)Cl₂XPhos7697
Pd(PPh₃)₄None4272

Solid-Phase Synthesis for High Purity

Solid-phase methods enhance purity by minimizing side reactions:

  • Step 1 : Immobilization of Fmoc-(S)-alanine on Wang resin.

  • Step 2 : On-resin coupling with 2-thiazol-2-yl-acetic acid using DIC/HOAt.

  • Step 3 : Cleavage with TFA/H₂O (95:5) to release the product .

Advantages :

  • Purity: >99% (no chromatography required) .

  • Scalability: Suitable for multi-gram synthesis.

Biocatalytic Methods for Enantioselectivity

Enzymatic resolution ensures high stereochemical fidelity:

  • Step 1 : Synthesis of racemic 2-amino-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide.

  • Step 2 : Selective hydrolysis using porcine pancreas lipase (PPL) in phosphate buffer (pH 7.0).

  • Step 3 : Isolation of (S)-enantiomer via extraction .

Yield : 45% (theoretical maximum 50% for resolution) .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

(S)-2-Amino-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide involves its interaction with specific molecular targets and pathways. The thiazole ring and amino group can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound is compared below with structural analogs differing in heterocyclic substituents, N-alkylation patterns, and stereochemistry:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Source
(S)-2-Amino-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide Thiazol-2-yl, ethyl amide C₈H₁₂N₃O₂S 214.26 (calc.) Chiral center (S), thiazole ring
(S)-2-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)-propionamide (Compound 4) Benzothiazole, CF₃O group C₁₁H₁₁F₃N₃O₂S 322.28 Riluzole prodrug; enhanced lipophilicity
(S)-2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide Thiophen-2-yl, N-methyl C₁₀H₁₅N₂O₂S 226.29 Thiophene replaces thiazole; altered electronic properties
(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide Cyclopropyl, thiazol-2-yl C₁₁H₁₆N₃O₂S 254.33 N-cyclopropyl enhances metabolic stability
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propionamide Phenylthiazole, thioether linkage C₁₄H₁₅N₃O₂S₂ 321.40 Dual thiazole and thioether motifs
Key Observations:
  • N-Alkylation : Cyclopropyl () or methyl () groups on the amide nitrogen influence steric bulk and metabolic stability. The cyclopropyl variant may resist cytochrome P450 oxidation better than methylated analogs .
  • Functional Groups : The trifluoromethoxybenzothiazole in compound 4 () enhances blood-brain barrier penetration, a critical feature for ALS therapeutics .

Biological Activity

(S)-2-Amino-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7_{7}H10_{10}N2_{2}O1_{1}S, with a molecular weight of approximately 174.24 g/mol. The compound features an amino group, a thiazole moiety, and a propionamide structure, which contribute to its reactivity and interaction with biological targets.

Research indicates that this compound may interact with various biochemical pathways. While specific mechanisms are still under investigation, the compound's structure suggests potential interactions with enzymes and receptors involved in cellular signaling and metabolic processes.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. Notable findings include:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. For example, it demonstrated MIC values ranging from 0.17 mg/mL against E. coli to 0.23 mg/mL against B. cereus .
Bacterial StrainMIC (mg/mL)MBC (mg/mL)
E. coli0.170.23
B. cereus0.230.47
S. Typhimurium0.230.47

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored, with this compound showing promising results:

  • Cell Viability Assays : In vitro studies indicated that the compound reduced cell viability in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). For instance, it decreased viability by approximately 39.8% in Caco-2 cells when treated with 100 µM concentration .
Cell LineTreatment Concentration (µM)Viability Reduction (%)
A549100Not significant
Caco-210039.8

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI highlighted the synthesis and evaluation of thiazole derivatives, including this compound, demonstrating its effectiveness against drug-resistant strains .
  • Anticancer Potential : Another research article reported structure-dependent anticancer activity against Caco-2 cells, suggesting that modifications in the thiazole structure could enhance therapeutic efficacy .

Applications in Drug Development

The unique structural features of this compound position it as a lead compound for developing new therapeutic agents targeting infections and cancers. Its ability to interact with various biological targets makes it a candidate for further exploration in pharmacological research.

Q & A

Q. What methodological considerations are critical for optimizing the synthesis of (S)-2-Amino-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide to achieve high yields and purity?

The synthesis typically involves coupling a thiazole-containing precursor with a propionamide derivative. Key considerations include:

  • Base selection : Sodium ethoxide in ethanolic solutions facilitates deprotonation and nucleophilic substitution .
  • Reaction medium : Ethanol is preferred for solubility and stability of intermediates.
  • Purification : Advanced techniques like column chromatography or recrystallization are essential to remove byproducts (e.g., unreacted thiols or thiadiazole derivatives) .
  • Scale-up : Continuous flow techniques improve parameter control (e.g., temperature, mixing) for industrial-grade synthesis .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Analytical workflows include:

  • Thin-layer chromatography (TLC) : Monitors reaction progress and purity .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies protons in the thiazole ring (δ 7.5–8.5 ppm) and amide groups (δ 6.5–7.0 ppm) .
    • ¹³C NMR : Confirms carbonyl (C=O) and thiazole carbons .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization strategies?

Key reactive sites:

  • Amide group : Susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acids and amines .
  • Thiazole ring : Participates in electrophilic substitution (e.g., halogenation) .
  • Thioether linkage : Oxidizable to sulfoxides/sulfones using H₂O₂ or other oxidizing agents .
    Derivatization often targets these groups to enhance solubility or bioactivity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Yield discrepancies often arise from:

  • Reagent purity : Impurities in starting materials (e.g., thiazole derivatives) reduce efficiency.
  • Temperature control : Exothermic reactions may require cooling to prevent side reactions .
  • Catalyst optimization : For example, NaBH₃CN improves reductive amination efficiency compared to traditional reductants .
    Troubleshooting approach : Systematically vary one parameter (e.g., solvent, temperature) while monitoring outcomes with TLC/NMR .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

  • pH-dependent stability : Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Light sensitivity : Conduct photostability studies under UV/visible light .

Q. How does the stereochemistry of the α-amino group impact the compound’s bioactivity?

The (S)-configuration is critical for:

  • Receptor binding : Molecular docking studies show enantioselective interactions with biological targets (e.g., enzymes or transporters) .
  • Metabolic stability : The (S)-form may resist enzymatic degradation better than the (R)-enantiomer .
    Methodology : Compare (S)- and (R)-isomers in bioassays (e.g., enzyme inhibition) and pharmacokinetic studies .

Q. What strategies mitigate challenges in characterizing degradation products of this compound?

  • LC-MS/MS : Identifies low-abundance degradation products (e.g., hydrolyzed amides or oxidized thioethers) .
  • Isotopic labeling : Track specific atoms (e.g., ¹⁵N in the amino group) to elucidate degradation pathways .
  • Computational modeling : Predict degradation routes using software like Gaussian or ADF .

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